molecular formula C15H11ClFN5O3S3 B11408700 5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11408700
M. Wt: 459.9 g/mol
InChI Key: LSHWTKCVEIITHC-UHFFFAOYSA-N
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Description

5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C15H11ClFN5O3S2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of multiple functional groups, including a chloro group, a fluorobenzyl group, a thiadiazole ring, and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide involves several steps. The starting materials typically include 4-fluorobenzyl chloride, thiourea, and 5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The synthesis process includes the formation of the thiadiazole ring through cyclization and subsequent coupling with the pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluorobenzyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(ethylsulfonyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide
  • 5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11ClFN5O3S3

Molecular Weight

459.9 g/mol

IUPAC Name

5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H11ClFN5O3S3/c1-28(24,25)14-18-6-10(16)11(19-14)12(23)20-13-21-22-15(27-13)26-7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3,(H,20,21,23)

InChI Key

LSHWTKCVEIITHC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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